Methyl 4-[2-(biphenyl-4-ylcarbonyl)hydrazinyl]-4-oxobutanoate
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Overview
Description
Methyl 4-{[1,1’-biphenyl]-4-ylformohydrazido}-4-oxobutanoate is an organic compound with a complex structure that includes a biphenyl group, a formohydrazido group, and an oxobutanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[1,1’-biphenyl]-4-ylformohydrazido}-4-oxobutanoate typically involves multiple steps. One common route starts with the preparation of 4-methylbiphenyl, which can be synthesized through a Suzuki-Miyaura coupling reaction . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Next, the formohydrazido group is introduced through a hydrazone formation reaction. This involves the reaction of 4-methylbiphenyl with hydrazine and formic acid under reflux conditions . Finally, the oxobutanoate ester is formed through esterification, where the hydrazone intermediate reacts with butanoic acid and methanol in the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Suzuki-Miyaura coupling and hydrazone formation steps, which allow for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[1,1’-biphenyl]-4-ylformohydrazido}-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Methyl 4-{[1,1’-biphenyl]-4-ylformohydrazido}-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of methyl 4-{[1,1’-biphenyl]-4-ylformohydrazido}-4-oxobutanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The biphenyl group can interact with hydrophobic pockets in proteins, while the formohydrazido group can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
4-Methylbiphenyl: A simpler biphenyl derivative used in organic synthesis.
4’-Methylbiphenyl-4-carboxylic acid: Another biphenyl derivative with a carboxylic acid group.
1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethanone: A biphenyl derivative with a ketone group.
Uniqueness
Methyl 4-{[1,1’-biphenyl]-4-ylformohydrazido}-4-oxobutanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the formohydrazido and oxobutanoate groups allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications .
Biological Activity
Overview
Methyl 4-[2-(biphenyl-4-ylcarbonyl)hydrazinyl]-4-oxobutanoate is an organic compound characterized by its complex molecular structure, which includes a biphenyl group and a hydrazine moiety. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities.
Property | Value |
---|---|
Molecular Formula | C18H18N2O4 |
Molecular Weight | 326.3 g/mol |
IUPAC Name | methyl 4-oxo-4-[2-(4-phenylbenzoyl)hydrazinyl]butanoate |
InChI Key | WUDZFBWXILDVPZ-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)CCC(=O)NNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor by binding to active sites, thereby obstructing substrate access. The biphenyl component can engage with hydrophobic regions within proteins, while the hydrazine group can form hydrogen bonds with amino acid residues, facilitating its biological effects.
Biological Activities and Applications
- Anticancer Activity : Research has indicated that compounds similar to this compound exhibit promising anticancer properties. Studies have shown that such compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways .
- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory potential, which may be linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes .
- Enzyme Inhibition : this compound has been investigated for its role as an inhibitor of various enzymes, including those involved in metabolic pathways relevant to diseases such as malaria .
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated a reduction in joint swelling and inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other biphenyl derivatives:
Compound | Anticancer Activity | Anti-inflammatory Activity |
---|---|---|
This compound | High | Moderate |
4-Methylbiphenyl | Low | Low |
1-(4-Methyl[1,1’-biphenyl]-4-yl)ethanone | Moderate | Low |
Properties
Molecular Formula |
C18H18N2O4 |
---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
methyl 4-oxo-4-[2-(4-phenylbenzoyl)hydrazinyl]butanoate |
InChI |
InChI=1S/C18H18N2O4/c1-24-17(22)12-11-16(21)19-20-18(23)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,19,21)(H,20,23) |
InChI Key |
WUDZFBWXILDVPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)NNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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